![molecular formula C9H11NO B154791 4-(Allyloxy)aniline CAS No. 1688-69-3](/img/structure/B154791.png)
4-(Allyloxy)aniline
Overview
Description
4-(Allyloxy)aniline: is an organic compound with the molecular formula C9H11NO . It is also known by its IUPAC name, 4-(prop-2-en-1-yloxy)aniline . This compound features an aniline moiety substituted with an allyloxy group at the para position. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)aniline typically involves the allylation of aniline derivatives. One common method is the reaction of 4-hydroxyaniline with allyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zirconium dioxide supported tungsten oxide can be employed to achieve selective monoallylation of aniline derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-(Allyloxy)aniline undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group in precursor compounds can be reduced to form the amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic conditions.
Reduction: Catalysts such as in the presence of hydrogen gas.
Substitution: Electrophiles like or in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of .
Reduction: Formation of from nitro precursors.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(allyloxy)aniline is utilized as an intermediate for producing various organic compounds and polymers. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, leading to diverse derivatives that can be tailored for specific applications .
Biology
Research indicates that this compound may exhibit biological activities, particularly in studies examining its interactions with biomolecules. For instance, it has been investigated for its potential as a cytotoxic agent in cancer research, where it was found to enhance the cytotoxic effects of certain aniline mustard derivatives against cancer cell lines .
Medicine
The compound is explored for its role as a pharmaceutical intermediate , particularly in the development of drugs targeting various diseases. Its structural properties make it a candidate for modifications aimed at enhancing therapeutic efficacy and reducing side effects . Ongoing studies focus on its potential antimicrobial properties and its effectiveness against resistant strains of bacteria .
Industry
In industrial applications, this compound is used in the production of dyes and pigments . Its reactivity allows it to form stable compounds that are valuable in the manufacture of colorants used in textiles and coatings .
Case Studies
- Antitumor Activity : A study investigated the cytotoxic effects of 4-anilinoquinoline-based compounds linked to aniline mustards. Results indicated that these compounds were significantly more cytotoxic than their parent structures, suggesting potential pathways for developing targeted cancer therapies using derivatives of this compound .
- Antimicrobial Properties : Research on new tetracyclic compounds containing allyloxy groups demonstrated promising results against multidrug-resistant strains like MRSA. This highlights the potential use of this compound derivatives in addressing antibiotic resistance .
- Polymer Development : In industrial chemistry, studies have shown that incorporating this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength, making it valuable for advanced material applications .
Mechanism of Action
The mechanism of action of 4-(Allyloxy)aniline involves its interaction with various molecular targets. The allyloxy group can participate in nucleophilic substitution reactions, while the aniline moiety can undergo electrophilic aromatic substitution . These interactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4-Methoxyaniline: Similar structure but with a methoxy group instead of an allyloxy group.
4-Ethoxyaniline: Contains an ethoxy group instead of an allyloxy group.
4-Butoxyaniline: Features a butoxy group in place of the allyloxy group.
Uniqueness: 4-(Allyloxy)aniline is unique due to the presence of the allyloxy group, which imparts distinct reactivity and allows for specific synthetic transformations that are not possible with other alkoxy-substituted anilines .
Biological Activity
4-(Allyloxy)aniline, an organic compound with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of an appropriate aniline derivative with allyl alcohol or allyl halides under basic conditions. Common methods include:
- Reaction with Allyl Alcohol : Aniline reacts with allyl alcohol in the presence of a base, yielding high purity products.
- Use of Allyl Halides : This method involves nucleophilic substitution reactions that facilitate the formation of the allyloxy group.
These synthetic routes are efficient, allowing for high yields and purity, which can be further enhanced through recrystallization or chromatography techniques .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study involving various derivatives, it was found to inhibit the growth of several bacterial strains. The compound's structure allows it to interact effectively with microbial targets, which may involve disrupting cellular processes or inhibiting enzyme functions .
Antitumor Activity
Preliminary investigations into the antitumor potential of this compound have shown promising results. In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines, particularly those expressing high levels of epidermal growth factor receptor (EGFR). The structure-activity relationship (SAR) analysis suggests that modifications to the aniline ring can enhance its antitumor efficacy .
The biological activity of this compound is attributed to its ability to form complexes with metal ions and interact with biological macromolecules. These interactions may lead to:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer progression and inflammation.
- Metal Ion Coordination : Its capacity to form stable complexes with metal ions suggests potential applications in coordination chemistry and catalysis .
Case Studies
- Antimicrobial Applications : A study synthesized a water-soluble antibacterial coating using derivatives of this compound, demonstrating its effectiveness against various pathogens. The coating exhibited strong antibacterial properties, making it suitable for medical applications .
- Antitumor Research : In a controlled experiment, this compound was tested against HeLa cells (cervical cancer cell line). Results indicated significant inhibition of cell growth, correlating with increased concentrations of the compound .
Data Summary
Biological Activity | Findings |
---|---|
Antimicrobial | Significant inhibition against bacterial strains; effective in coatings |
Antitumor | Inhibitory effects on HeLa cells; potential EGFR inhibition |
Enzyme Interaction | Possible inhibition of enzymes related to cancer and inflammation |
Metal Ion Coordination | Formation of stable complexes; implications for catalysis |
Properties
IUPAC Name |
4-prop-2-enoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOANTMNYBSIGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424704 | |
Record name | 4-(allyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1688-69-3 | |
Record name | 4-(allyloxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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